Formamidine, N,N-dimethyl-N'-(4-pyridyl)-
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Overview
Description
Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound has been extensively studied for its unique properties, which make it an attractive candidate for use in scientific research.
Mechanism of Action
The mechanism of action of Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, such as cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' in living organisms. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' in lab experiments is its high solubility in water and other polar solvents. This makes it easy to handle and use in various reactions. Additionally, it has shown excellent catalytic activity, making it an attractive candidate for use in metal-catalyzed reactions.
However, one of the limitations of using Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' is its relatively high cost. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Future Directions
There are several future directions for research on Formamidine, N,N-dimethyl-N'-(4-pyridyl)-'. One area of research could focus on its potential applications in medicine, particularly in the development of new drugs. Additionally, further research could be conducted to better understand its mechanism of action and its behavior in various chemical reactions. Finally, research could be conducted to develop more cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Scientific Research Applications
Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' has been extensively used in scientific research, particularly in the field of chemistry. It has been used as a ligand in various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, and has shown excellent catalytic activity. It has also been used in the synthesis of various organic compounds, including heterocycles and natural products.
properties
CAS RN |
17350-07-1 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N,N-dimethyl-N'-pyridin-4-ylmethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-11(2)7-10-8-3-5-9-6-4-8/h3-7H,1-2H3 |
InChI Key |
VRORVZFBBZCSGQ-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=NC=C1 |
Canonical SMILES |
CN(C)C=NC1=CC=NC=C1 |
Origin of Product |
United States |
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